molecular formula C9H11ClN2O3S B1670397 Diapamide CAS No. 3688-85-5

Diapamide

Cat. No.: B1670397
CAS No.: 3688-85-5
M. Wt: 262.71 g/mol
InChI Key: REQFWARMBJWJAQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry systematic name for this compound is N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide. This nomenclature reflects the compound's structural composition, incorporating both the indoline moiety and the sulfamoylbenzamide functional group that characterize its chemical architecture.

According to the Chemical Abstracts Service systematic naming convention, the compound is classified as Benzamide, 3-(aminosulfonyl)-4-chloro-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)-. Alternative systematic designations include Benzamide, 4-chloro-N-(2-methyl-1-indolinyl)-3-sulfamoyl- and 3-(Aminosulfonyl)-4-chloro-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide. These naming variations demonstrate the compound's complex structural features while maintaining consistency with international chemical nomenclature standards.

The compound belongs to the sulfonamide class of organic chemicals, specifically categorized as a non-thiazide sulphonamide diuretic compound. This classification distinguishes it from traditional thiazide diuretics while acknowledging its structural relationship to sulfonamide derivatives. The systematic classification places this compound within the broader category of benzamide derivatives containing both chloro and sulfamoyl substituents.

Additional chemical identifiers include the European Community Number 248-012-7 and the UNII designation F089I0511L. The compound is catalogued in multiple international chemical databases, including ChEBI with identifier CHEBI:5893, ChEMBL as CHEMBL406, and DrugBank as DB00808. These multiple identification systems ensure comprehensive tracking and reference capabilities across different scientific and regulatory contexts.

The InChI designation for this compound is InChI=1S/C16H16ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23). The corresponding InChIKey is NDDAHWYSQHTHNT-UHFFFAOYSA-N, providing a standardized digital representation of the molecular structure.

Structural Representation and Isomeric Considerations

The molecular structure of this compound features a complex arrangement combining an indoline ring system with a chlorinated sulfamoylbenzamide moiety. The structural representation reveals a methylated dihydroindole ring connected through an amide linkage to a benzoic acid derivative containing both chloro and sulfamoyl substituents.

The SMILES notation for this compound is recorded as N(C(=O)C1=CC(S(N)(=O)=O)=C(Cl)C=C1)N2C=3C(CC2C)=CC=CC3. The canonical SMILES representation is O=C(NN1C=2C=CC=CC2CC1C)C3=CC=C(Cl)C(=C3)S(=O)(=O)N. These linear notations provide standardized methods for representing the three-dimensional structure in computer-readable formats.

Stereochemical considerations for this compound include the presence of a chiral center at the 2-position of the dihydroindole ring system. The compound exists as a racemic mixture under standard synthetic conditions, though individual enantiomers have been isolated and characterized. The R-enantiomer, designated as (R)-Indapamide, has been specifically catalogued with CAS number 77083-52-4. This stereoisomer is also known by the designation R-(-)-Indapamide, indicating its specific optical rotation characteristics.

Crystallographic studies have revealed detailed three-dimensional structural information for this compound and its various hydrated forms. The hemihydrate form represents a particularly important structural variant, with the molecular formula C32H34Cl2N6O7S2 indicating the association of two drug molecules with one water molecule. This hydrated form demonstrates significant pharmaceutical relevance due to its stability characteristics and bioavailability properties.

Properties

CAS No.

3688-85-5

Molecular Formula

C9H11ClN2O3S

Molecular Weight

262.71 g/mol

IUPAC Name

4-chloro-N-methyl-3-(methylsulfamoyl)benzamide

InChI

InChI=1S/C9H11ClN2O3S/c1-11-9(13)6-3-4-7(10)8(5-6)16(14,15)12-2/h3-5,12H,1-2H3,(H,11,13)

InChI Key

REQFWARMBJWJAQ-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)NC

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)NC

Appearance

Solid powder

Other CAS No.

3688-85-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-chloro-N-methyl-3-(methylsulfamoyl)benzamide
diapamide
thiamizide

Origin of Product

United States

Preparation Methods

Synthesis Methods of Indapamide

Solvent-Based Coupling Reactions

The primary synthesis route involves coupling N-amido-2-methyl indoline hydrochloride with 4-chloro-3-sulfonamido-phenylformic acid using carbodiimide reagents. Key parameters include:

  • Solvent selection : Tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate are commonly used.
  • Temperature control : Reactions are conducted at 4–15°C to minimize side products.
  • Reagent ratios : Triethylamine (TEA) is added as a base, while N,N'-dicyclohexylcarbodiimide (DCC) facilitates coupling.
Comparative Analysis of Solvent Systems

A patent (CN1927833A) outlines four embodiments with varying solvents and conditions (Table 1):

Solvent Temperature (°C) Reaction Time (h) Yield (%)
THF 5 20 92.6
DCM 4 4 83.4
DCM 15 10 89.9
Ethyl acetate 10 3 68.4

THF produced the highest yield (92.6%) due to its polar aprotic nature, which enhances reagent solubility. Ethyl acetate’s lower yield (68.4%) correlates with its reduced ability to stabilize intermediates.

Degradation Pathways and Stability

Acidic Hydrolysis Products

Under 0.1 N HCl at 70°C for 24 hours , indapamide degrades into three primary products (Figure 4B):

  • DP1 (C₁₆H₁₄ClN₃O₃S): Formed via dechlorination (14% yield).
  • DP3 (C₇H₆ClNO₄S): A sulfonamide cleavage product (8% yield).
  • DP5 (C₉H₈N₂): A cinnoline derivative from oxidative ring enlargement (5% yield).
Metal Ion-Induced Degradation

Exposure to 0.05 M CuCl₂ results in complete API degradation, with DP1 forming quantitatively (100%). Copper ions catalyze oxidation, accelerating sulfonamide bond cleavage.

Sustained-Release Formulation Strategies

Hydrophilic Matrix Tablets

A study using Methocel K15 MCR (hydroxypropyl methylcellulose) achieved 12-hour sustained release in phosphate buffer (pH 6.8). Key formulation components include:

  • Drug load : 1.5 mg indapamide per 200 mg tablet.
  • Excipients : Lactose (filler) and magnesium stearate (lubricant).
Dissolution Kinetics

Batch 5 (25% Methocel) exhibited optimal release, fitting the Higuchi model (r² = 0.9932):

Time (h) % Drug Released
1 22.4
4 48.7
8 76.1
12 94.5

Stability studies confirmed no significant changes in drug content (97.98% after 180 days at 40°C/75% RH).

Analytical Method Validation

RP-HPLC Quantification

A validated method uses a HiQ Sil-C18 HS column with acetonitrile:methanol:water (40:50:10 v/v) mobile phase:

  • Detection wavelength : 242 nm.
  • Retention time : 4.2 minutes.
  • Linearity : 0.5–50 µg/mL (r² = 0.9998).
Comparative Mobile Phase Performance

Alternative methods employ phosphate buffer (pH 3.5) and methanol (65:35 v/v), achieving similar precision (%RSD < 2.0).

Scientific Research Applications

Clinical Applications

  • Hypertension Management :
    • Diapamide is effective in lowering blood pressure in patients with mild to moderate essential hypertension. Clinical trials have demonstrated that it can achieve significant reductions in both systolic and diastolic blood pressure compared to other diuretics like hydrochlorothiazide .
    • A notable study showed that 75% of patients on a 2.5 mg daily dose achieved satisfactory blood pressure reduction over 40 weeks .
  • Heart Failure Treatment :
    • This compound is utilized as an adjunct therapy for patients with congestive heart failure. It helps manage fluid retention and may improve heart function by reducing preload .
    • A pilot study indicated that this compound could lower levels of fibroblast growth factor 23 (FGF23), a marker associated with heart muscle thickening in heart failure patients .
  • Stroke Prevention :
    • Research has indicated that this compound may reduce the risk of stroke in hypertensive patients, particularly when combined with other antihypertensive agents like perindopril .

Clinical Trials

  • Multi-Center Studies : A comprehensive U.S. clinical program involving 1,891 participants demonstrated the efficacy of this compound in lowering blood pressure effectively while maintaining good patient tolerance. The drug's long-term use was associated with fewer side effects compared to traditional diuretics .
  • Long-Term Effects : In a two-year Italian study, patients taking 2.5 mg of this compound daily showed significant reductions in blood pressure without major alterations in metabolic parameters such as glucose tolerance or lipid profiles .

Case Studies

  • Rhabdomyolysis Incidents : There have been reports linking this compound use to rhabdomyolysis when combined with certain dietary factors (e.g., high liquorice consumption). These cases highlight the importance of monitoring potassium levels during treatment due to the risk of hypokalemia .
  • Overdose Cases : Instances of overdose have demonstrated severe hypotensive effects and electrolyte imbalances, requiring medical intervention. These cases underline the necessity for careful dosage management .

Summary of Findings

Application AreaKey Findings
HypertensionSignificant reduction in blood pressure; effective as monotherapy and in combination therapy.
Heart FailurePotential to lower FGF23 levels; further studies needed to confirm efficacy and safety.
Stroke PreventionReduces stroke risk in hypertensive populations; effective when combined with other medications.

Mechanism of Action

Diapamide acts on the nephron, specifically at the proximal segment of the distal convoluted tubule. It inhibits the sodium-chloride cotransporter, leading to reduced sodium reabsorption. This results in increased excretion of sodium and water, thereby lowering blood pressure. The molecular targets include the sodium-chloride cotransporter and associated signaling pathways .

Comparison with Similar Compounds

Structural and Functional Similarities

Diapamide shares a sulfonamide backbone with thiazide diuretics (e.g., hydrochlorothiazide, chlorthalidone) but differs in side-chain modifications (Table 1). These structural variations influence its pharmacokinetics and potency .

Table 1: Molecular and Pharmacokinetic Comparison

Compound Molecular Formula Onset of Action Duration (Hours) Primary Mechanism
This compound C₉H₁₁ClN₂O₃S 12–18 hours 24–48 Inhibition of Na⁺/Cl⁻ cotransporter
Furosemide C₁₂H₁₁ClN₂O₅S 1–2 hours 6–8 Loop diuretic (Na⁺/K⁺/2Cl⁻ inhibition)
Hydrochlorothiazide C₇H₈ClN₃O₄S₂ 2–6 hours 6–12 Thiazide-type Na⁺/Cl⁻ inhibition
Indapamide C₁₆H₁₆ClN₃O₃S 1–2 hours 18–24 Thiazide-like + vasodilatory effects

Sources:

Efficacy in Electrolyte Excretion

  • Urine Output : In CHF patients, this compound (750 mg) produced peak urine output within 12–18 hours, whereas furosemide (80 mg) achieved peak output within 6 hours. Total urine volume with furosemide was significantly higher during the first treatment day .
  • Sodium Excretion : Furosemide and this compound showed comparable sodium excretion on day 1, but furosemide maintained higher cumulative sodium loss over subsequent days .
  • Potassium Excretion: No statistically significant differences in potassium excretion were observed between this compound and furosemide .

Clinical Efficacy in Heart Failure

Comparative Trials

  • Human Studies : In a crossover trial, this compound demonstrated moderate efficacy in CHF, positioned between thiazides (e.g., hydrochlorothiazide) and high-ceiling diuretics like furosemide. While furosemide was superior in rapid fluid removal, this compound’s prolonged action reduced dosing frequency .
  • Animal Models : In rhesus monkeys with surgically induced CHF, this compound (5–10 mg/kg/day) and furosemide (1–5 mg/kg/day) effectively reduced edema and sodium retention. Chlorothiazide (20 mg/kg/day) was unreliable at equivalent doses .

Combination Therapy

This compound’s slower onset complements potassium-sparing agents (e.g., spironolactone) in maintaining electrolyte balance, akin to hydrochlorothiazide combinations .

Role in Current Diuretic Therapy

This compound occupies a niche in patients requiring sustained diuresis without rapid electrolyte shifts. It is less potent than furosemide but more effective than classical thiazides in refractory edema .

Biological Activity

Diapamide, a thiazide-like diuretic, is primarily used in the management of hypertension and edema related to congestive heart failure. This article explores its biological activity, focusing on its mechanisms of action, clinical efficacy, and potential side effects based on diverse research findings.

This compound operates primarily at the distal convoluted tubule of the nephron, where it inhibits the sodium-chloride cotransporter (NCC). This inhibition leads to decreased sodium reabsorption, resulting in increased sodium and water excretion. The subsequent decrease in plasma volume contributes to lower blood pressure and reduced cardiac workload.

Key Mechanisms:

  • Inhibition of Sodium Reabsorption : By blocking NCC, this compound enhances natriuresis (sodium excretion).
  • Increased Renin and Aldosterone : Long-term use may elevate plasma renin activity and aldosterone levels, which can influence electrolyte balance .
  • Antioxidant Effects : Studies suggest that this compound may exert antioxidant properties, potentially reducing oxidative stress in renal tissues .

Clinical Efficacy

Numerous studies have demonstrated the effectiveness of this compound in lowering blood pressure and improving cardiovascular outcomes.

Key Findings:

  • A meta-analysis involving 24,194 patients indicated significant reductions in all-cause mortality (−15%), cardiovascular death (−21%), and fatal strokes (−36%) among those treated with this compound compared to placebo .
  • In a study focusing on patients with a history of cerebrovascular disease, treatment with this compound resulted in a 31% reduction in stroke recurrence and a 25% decrease in combined fatal and nonfatal cardiovascular events over two years .

Case Studies

  • Case Report on Overdose : An 89-year-old male experienced severe hypotension and hypokalemia after ingesting multiple medications including this compound. He required intravenous fluids for recovery, highlighting the potential risks associated with overdose .
  • Rhabdomyolysis Incidence : Two cases were documented where long-term this compound treatment led to hypokalemia and rhabdomyolysis in patients consuming high amounts of liquorice. Symptoms resolved upon discontinuation of the drug .

Side Effects

While generally well-tolerated, this compound can lead to several adverse effects:

  • Electrolyte Imbalances : Hypokalemia is a common side effect due to increased potassium excretion.
  • Metabolic Changes : Long-term use may impair glucose tolerance, although studies have shown minimal immediate effects on glucose levels in hypertensive patients .
  • Potential for Rhabdomyolysis : Cases have been reported where concomitant use with other medications or dietary components exacerbated side effects .

Summary Table of this compound's Biological Activity

Aspect Details
MechanismInhibition of Na+/Cl- cotransporter at distal convoluted tubule
Primary UsesHypertension, Edema due to heart failure
EfficacySignificant reductions in mortality and morbidity in hypertensive patients
Common Side EffectsHypokalemia, metabolic changes, potential for rhabdomyolysis
Notable Case StudiesOverdose incidents; Rhabdomyolysis linked to liquorice consumption

Chemical Reactions Analysis

Chemical Degradation Pathways of Indapamide

Indapamide undergoes degradation under various stress conditions, including thermal, photolytic, and pH-induced stress. The primary degradation pathways involve hydrolysis, oxidation, and photochemical reactions, yielding distinct products depending on the stress conditions.

Key Degradation Products

  • Impurity B (4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide) : Formed via acid, base, or photo-induced degradation, identified by LC-MS (m/z 362.04) .

  • 4-Chloro-3-sulfamoylbenzamide : Detected in mixtures with dihydralazine under alkaline conditions (1 M NaOH), with a fragment ion at m/z 232.98 .

  • Dehydroindapamide : Generated via enzymatic dehydrogenation by CYP3A4, characterized by LC-MS/MS and 1H NMR .

Degradation Kinetics

Stress ConditionDegradation Level (%)Half-Life (t₀.₅, hours)
1 M HCl11.0816.74
Buffer pH 1021.2710.03
1 M NaOH16.1810.03

These values indicate first-order kinetics, with accelerated degradation in alkaline environments .

Enzymatic Metabolism

Indapamide undergoes hepatic metabolism, primarily via cytochrome P450 enzymes. Key findings:

  • CYP3A4 exhibits the highest dehydrogenation activity (Vmax/Km = 204 min/mM), producing dehydroindapamide .

  • CYP2C19 and CYP2C8 show reduced activity (37% and 21% of CYP3A4, respectively) .

Metabolite Characterization

MetaboliteStructureKey Features
DehydroindapamideIndole ring system1H NMR δ 11.82 (NH)
HydroxyindapamideEpoxidized indole ringLC-MS/MS (m/z 378)
Oxidized formsSulfonamide modificationsUV-Vis shifts (λ max)

These metabolites are consistent with in silico predictions of binding orientations in CYP3A4 active sites .

Analytical Methods for Degradation Studies

Advanced chromatographic and spectroscopic techniques have been developed to track Indapamide’s stability:

  • LC-MS/MS (QTRAP) : Resolves degradation products with LOD/LOQ of 0.04/0.13 ng/mL .

  • FT-IR : Identifies structural changes via overlapping NH and CO stretching bands (e.g., 1649 cm⁻¹ → 1662 cm⁻¹) .

  • HPLC : Quantifies degradation using gradient elution (methanol/0.2% acetic acid) .

Comparison of Analytical Sensitivity

MethodLOD (ng/mL)R² (Linearity)Precision (%RSD)
LC-MS/MS0.040.9395–0.9526<1.95
HPLC-UV0.130.7207–0.9395<2.0

These methods ensure accurate quantification of degradation products under ICH Q1A guidelines .

Formulation Challenges

  • UV Sensitivity : Requires light-protective packaging .

  • pH Sensitivity : Avoids excipients that elevate pH (e.g., sodium bicarbonate) .

Research Implications

The degradation pathways and enzymatic interactions of Indapamide highlight the need for:

  • Stability-indicating assays to monitor impurities like DP1 (C₁₆H₁₄ClN₃O₃S) and DP3 (C₇H₆ClNO₄S) .

  • Enzyme-specific dosing adjustments to mitigate metabolic variability .

  • Photostability testing per ICH Q1B guidelines to optimize formulation design .

This comprehensive analysis underscores Indapamide’s complex chemical reactivity, necessitating rigorous preclinical and formulation studies to ensure therapeutic efficacy and safety.

Q & A

Q. What are the key physicochemical properties of Diapamide, and how do they influence experimental design in pharmacokinetic studies?

this compound (exact mass: 262.0388122) is a diuretic with structural features such as a fluorophenyl-imidazothiazole core . Key properties include solubility, stability under varying pH conditions, and partition coefficients (logP). Methodologically, researchers should:

  • Use high-performance liquid chromatography (HPLC) to assess purity and stability.
  • Employ mass spectrometry (MS) for precise molecular identification .
  • Design solubility studies using biorelevant media (e.g., FaSSIF/FeSSIF) to mimic physiological conditions.

Q. How can researchers optimize synthesis protocols for this compound to ensure batch-to-batch consistency?

While synthesis details are not fully disclosed in public literature, general strategies include:

  • Documenting reaction conditions (temperature, catalysts, solvents) meticulously to ensure reproducibility .
  • Implementing quality control (QC) measures such as nuclear magnetic resonance (NMR) and HPLC-MS for structural validation .
  • Addressing batch variability by analyzing impurities (e.g., salt content, residual solvents) via inductively coupled plasma (ICP) or ion chromatography .

Q. What in vitro assays are appropriate for preliminary screening of this compound’s diuretic efficacy?

  • Use isolated renal tubule models (e.g., rat distal convoluted tubules) to assess electrolyte transport inhibition.
  • Measure Na+/K+ ATPase activity or aquaporin expression via Western blotting .
  • Validate results against known diuretics (e.g., hydrochlorothiazide) to establish relative potency .

Advanced Research Questions

Q. How can conflicting data on this compound’s renal vs. systemic effects be resolved in preclinical studies?

Contradictions often arise from interspecies variability or dose-dependent responses. To address this:

  • Conduct dose-ranging studies in multiple animal models (e.g., rodents, canines) .
  • Use metabolomics to identify species-specific metabolic pathways .
  • Apply Bayesian statistical models to reconcile discrepancies in efficacy data .

Q. What methodological frameworks are recommended for investigating this compound’s off-target effects in complex biological systems?

  • Utilize high-throughput screening (HTS) with kinase or GPCR panels to identify unintended interactions.
  • Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypothesis-driven assays .
  • Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to map systemic impacts .

Q. How should researchers design longitudinal studies to evaluate this compound’s chronic toxicity?

  • Adopt a tiered approach:

Acute toxicity : Single-dose studies in rodents (OECD 423 guidelines).

Subchronic : 28-day repeated dosing with histopathological analysis .

Chronic : 6-month studies focusing on renal and hepatic function markers.

  • Include sham controls and blinded analysis to mitigate bias .

Q. What strategies enhance reproducibility when translating this compound’s in vitro findings to in vivo models?

  • Standardize experimental conditions (e.g., cell passage number, animal diet) .
  • Use physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior from in vitro ADME data .
  • Pre-register study protocols on platforms like Open Science Framework (OSF) to ensure transparency .

Methodological Guidance for Data Analysis

Q. How can machine learning improve structure-activity relationship (SAR) modeling for this compound analogs?

  • Train models on public datasets (e.g., ChEMBL) using descriptors like molecular weight, topological polar surface area (TPSA), and docking scores .
  • Validate predictions with synthesis and in vitro testing of prioritized analogs.

Q. What statistical approaches are robust for analyzing dose-response curves in this compound studies?

  • Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression.
  • Report EC50/IC50 values with 95% confidence intervals and assess goodness-of-fit (R²) .
  • Account for heteroscedasticity using weighted least squares regression .

Ethical and Reporting Considerations

Q. How should researchers address ethical concerns in human-derived renal cell studies involving this compound?

  • Obtain ethics approval for primary cell sourcing (e.g., discarded surgical samples) .
  • Anonymize donor data and comply with GDPR or HIPAA regulations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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